molecular formula C9H16ClNO B6194620 rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride CAS No. 2679950-16-2

rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride

Cat. No.: B6194620
CAS No.: 2679950-16-2
M. Wt: 189.7
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Description

rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride: is a bicyclic compound with a unique structure that makes it of interest in various fields of scientific research This compound is characterized by its bicyclo[222]octane core, which provides a rigid and stable framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the bicyclic core, followed by functionalization to introduce the amino and ketone groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of catalytic processes can be employed to scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry: In chemistry, rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure makes it an ideal candidate for studying stereochemistry and reaction mechanisms.

Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its unique structure and functional groups.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the development of new materials and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic core but differ in the functional groups attached.

    2-Oxabicyclo[2.2.2]octan-3-one: This compound has a similar bicyclic structure but contains an oxygen atom in the ring.

Uniqueness: rac-(1R,4R,5R)-5-amino-5-methylbicyclo[222]octan-2-one hydrochloride is unique due to the presence of both an amino group and a ketone functionality on the bicyclic core

Properties

CAS No.

2679950-16-2

Molecular Formula

C9H16ClNO

Molecular Weight

189.7

Purity

95

Origin of Product

United States

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